2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c21-12-3-5-13(6-4-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-2-1-7-29-15/h3-6,10,14-15H,1-2,7-9,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTRUJUUEBRDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused pyrazolo-pyrimidine derivatives, which are widely explored for kinase inhibition, anticancer, and anti-inflammatory activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility: The tetrahydrofuran-methyl group in the target compound likely enhances solubility compared to non-polar analogs (e.g., 3-methylpyrazole in ). Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability.
Bioactivity Trends :
- Fluorine substitution (4-fluorophenyl or fluorobenzoyl) correlates with improved target binding in kinase and COX-2 inhibitors .
- Thiazolo-pyrimidine hybrids (e.g., ) show broader anticancer activity due to tubulin interaction.
Synthetic Complexity :
- The target compound’s fused thiazolo-pyrimidine core requires multi-step heterocyclization, similar to , whereas simpler pyrazolo-pyrimidines (e.g., ) are synthesized via direct alkylation.
Pharmacokinetic and Physicochemical Data
Table 2: Experimental and Predicted Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
